molecular formula C8H4BrNO2S B1382094 3-Bromo-6-nitro-benzo[b]thiophene CAS No. 1263378-11-5

3-Bromo-6-nitro-benzo[b]thiophene

Cat. No. B1382094
CAS RN: 1263378-11-5
M. Wt: 258.09 g/mol
InChI Key: CXDYUPRHJODLJC-UHFFFAOYSA-N
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Description

“3-Bromo-6-nitro-benzo[b]thiophene” is a chemical compound with the molecular formula C9H9F2NO . It is a derivative of benzothiophene, an aromatic organic compound with a molecular formula C8H6S . Benzothiophene has an odor similar to naphthalene (mothballs) and occurs naturally as a constituent of petroleum-related deposits such as lignite tar .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-6-nitro-benzo[b]thiophene” include a molecular weight of 185.17 and a density of 1.3±0.1 g/cm3 . The boiling point is 253.8±40.0 °C at 760 mmHg .

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

Thiophene derivatives, including those with bromo-nitro groups, have been reported to possess significant antimicrobial properties. They are effective against a range of bacteria such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus. The presence of the bromo-nitro group can enhance the inhibitory effect against these organisms, making them potential candidates for developing new antimicrobial drugs .

Material Science: Organic Semiconductors

The thiophene ring is a key component in the development of organic semiconductors. The bromo and nitro substituents on the thiophene ring can modulate the electronic properties of the material, making “3-Bromo-6-nitro-benzo[b]thiophene” a valuable compound for creating advanced organic semiconductors with potential applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Corrosion Inhibition

In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors. The specific structure of “3-Bromo-6-nitro-benzo[b]thiophene” may offer unique interactions with metal surfaces, providing a protective layer that prevents corrosion. This application is crucial for extending the life of metal components in various industries .

Pharmacology: Anti-inflammatory Drugs

Thiophene derivatives are known for their anti-inflammatory properties. “3-Bromo-6-nitro-benzo[b]thiophene” could be used to synthesize new compounds with enhanced anti-inflammatory effects, potentially leading to the development of novel nonsteroidal anti-inflammatory drugs (NSAIDs) .

Cancer Research: Kinase Inhibition

Kinases are enzymes that play a vital role in the regulation of cell functions. Abnormal kinase activity is associated with cancer. Thiophene derivatives have been shown to inhibit kinase activity, suggesting that “3-Bromo-6-nitro-benzo[b]thiophene” could be a starting point for the synthesis of new anticancer agents targeting kinases .

Anesthetic Agents

Some thiophene derivatives are used as anesthetics, particularly in dental procedures. The structural features of “3-Bromo-6-nitro-benzo[b]thiophene” may contribute to the development of new anesthetic agents, offering potentially safer and more effective options for pain management during medical procedures .

properties

IUPAC Name

3-bromo-6-nitro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2S/c9-7-4-13-8-3-5(10(11)12)1-2-6(7)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDYUPRHJODLJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601294147
Record name Benzo[b]thiophene, 3-bromo-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601294147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1263378-11-5
Record name Benzo[b]thiophene, 3-bromo-6-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263378-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[b]thiophene, 3-bromo-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601294147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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